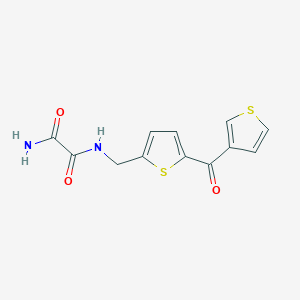

N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide

Description

N1-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is a bis-thiophene-substituted oxalamide derivative. Its structure features a central oxalamide backbone (-NHC(O)C(O)NH-) linked to a methylene group attached to a 5-(thiophene-3-carbonyl)thiophen-2-yl moiety.

Properties

IUPAC Name |

N'-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S2/c13-11(16)12(17)14-5-8-1-2-9(19-8)10(15)7-3-4-18-6-7/h1-4,6H,5H2,(H2,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPDLVKQUQTNQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)C2=CC=C(S2)CNC(=O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide typically involves the condensation of thiophene derivatives with oxalamide. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to yield the desired thiophene derivatives.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods may involve the use of catalytic systems, such as nickel or palladium-based catalysts, to facilitate the polymerization and functionalization of thiophene compounds .

Chemical Reactions Analysis

Types of Reactions

N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted thiophenes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens). Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiophene-based compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene-based compounds act as voltage-gated sodium channel blockers, while others inhibit specific kinases involved in cell signaling pathways .

Comparison with Similar Compounds

Structural Analogs in Antiviral Research

describes oxalamide derivatives designed as HIV entry inhibitors. Key analogs include:

- Compound 13 : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide.

- Compound 15 : N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide.

Key Observations :

Thiophene-Containing Pharmacophores

discusses Thiophene fentanyl hydrochloride , a potent opioid with a thiophene substituent. While pharmacologically distinct, its thiophene moiety increases metabolic stability compared to traditional fentanyl analogs. Similarly, the target compound’s thiophene groups may confer resistance to oxidative metabolism, though this requires experimental validation .

Oxalamide-Based Flavoring Agents

and highlight oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) , a potent umami agonist.

Key Observations :

Thioxoacetamide Derivatives

describes 2-thioxoacetamide analogs (e.g., Compound 9: 90% yield, 186–187°C melting point). These feature thiazolidinone cores and substituents like chlorobenzylidene.

Key Observations :

- The oxalamide core in the target compound may offer greater conformational rigidity than the thioxoacetamide backbone in Compound 7.

Biological Activity

N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with oxalamide. The process generally requires anhydrous conditions and suitable solvents such as dichloromethane. The reaction pathway is characterized by the condensation of thiophene-3-carbonyl derivatives with oxalamide, leading to the formation of the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

- Enzyme Interaction : Thiophene derivatives, including this compound, can modulate the activity of various enzymes. They may act as inhibitors or activators depending on the target enzyme involved.

- Cell Signaling Pathways : this compound has been shown to influence cell signaling pathways, which are crucial for cellular functions such as proliferation and apoptosis. Some studies suggest that it may inhibit kinases involved in these pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting microbial growth. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, including those from human myeloid leukemia (HL-60). The compound appears to exert its effects by:

- Inducing Apoptosis : Through mechanisms that involve the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

- Inhibiting Tumor Cell Proliferation : Studies report a significant reduction in cell viability in cancer cell lines treated with this compound, suggesting its potential as a chemotherapeutic agent .

Case Studies

- Antimicrobial Efficacy : A study conducted on various strains of bacteria demonstrated that this compound inhibited growth at concentrations as low as 10 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.

- Cancer Cell Line Studies : In experiments involving HL-60 leukemia cells, treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 25 µM over 48 hours. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls .

Data Summary

| Property/Activity | Result/Observation |

|---|---|

| Synthesis Method | Condensation reaction with oxalamide |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Activity | Induces apoptosis in HL-60 cells |

| IC50 (Cancer Cells) | 25 µM for significant growth inhibition |

| Mechanism | Enzyme modulation and apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.